Welcome to the BenchChem Online Store!
molecular formula C19H19NOS B1218977 Ketotifen CAS No. 34580-13-7

Ketotifen

Cat. No. B1218977
M. Wt: 309.4 g/mol
InChI Key: ZCVMWBYGMWKGHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05399360

Procedure details

2.75 kg of ketotifen hydrogen fumarate is mixed with 8.55 kg lactose for 5 minutes. The mass is sieved (vibration sieve; mesh width 500; hole size 250 microns). Separately 15 kg lactose and 2.5 kg corn starch are sieved and mixed (vibration sieve; hole size 1600 microns, wire diameter 630 microns). Glyceryl ditripalmitostearate is sieved (mesh width 1600, hole size 630 microns) and 41.2 kg thereof is mixed with two previously sieved masses, forming ketotifen fat granulate over ca. 30 minutes to ca. 50° C. The fat granulate is cooled to about 20° to 30° C. The mass is broken up using a sieve (hole size 1.5 mm). Total weight (two batches) 140 kg.
Quantity
2.75 kg
Type
reactant
Reaction Step One
Name
lactose
Quantity
8.55 kg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:22][CH2:21][C:5](=[C:6]2[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[CH2:11][C:9](=[O:10])[C:8]3[S:18][CH:19]=[CH:20][C:7]2=3)[CH2:4][CH2:3]1.C(/C(O)=O)=C\C(O)=O.OC1O[C@H](CO)[C@@H](O[C@@H]2O[C@H](CO)[C@H](O)[C@H](O)[C@H]2O)[C@H](O)[C@H]1O>>[CH3:1][N:2]1[CH2:22][CH2:21][C:5](=[C:6]2[C:7]3[CH:20]=[CH:19][S:18][C:8]=3[C:9](=[O:10])[CH2:11][C:12]3[CH:13]=[CH:14][CH:15]=[CH:16][C:17]2=3)[CH2:4][CH2:3]1 |f:0.1|

Inputs

Step One
Name
Quantity
2.75 kg
Type
reactant
Smiles
CN1CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1.C(=C/C(=O)O)\C(=O)O
Name
lactose
Quantity
8.55 kg
Type
reactant
Smiles
OC1[C@H](O)[C@@H](O)[C@H](O[C@H]2[C@H](O)[C@@H](O)[C@@H](O)[C@H](O2)CO)[C@H](O1)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mass is sieved (vibration sieve; mesh width 500; hole size 250 microns)
FILTRATION
Type
FILTRATION
Details
Separately 15 kg lactose and 2.5 kg corn starch are sieved
ADDITION
Type
ADDITION
Details
mixed (vibration sieve; hole size 1600 microns, wire diameter 630 microns)
FILTRATION
Type
FILTRATION
Details
Glyceryl ditripalmitostearate is sieved (mesh width 1600, hole size 630 microns) and 41.2 kg
ADDITION
Type
ADDITION
Details
thereof is mixed with two previously sieved masses

Outcomes

Product
Name
Type
product
Smiles
CN1CCC(=C2C=3C=CC=CC3CC(=O)C4=C2C=CS4)CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.